An In-depth Technical Guide to 2-(aminomethyl)-4-thiazolemethanol hydrochloride
An In-depth Technical Guide to 2-(aminomethyl)-4-thiazolemethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(aminomethyl)-4-thiazolemethanol hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles and data from structurally related thiazole derivatives, this document will delve into its structure, synthesis, potential applications, and analytical methodologies.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Thiazole-containing compounds have demonstrated a broad spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Consequently, novel thiazole derivatives are continually being explored as key intermediates and active pharmaceutical ingredients in the quest for new and improved therapeutics.[3]
This guide focuses on the specific derivative, 2-(aminomethyl)-4-thiazolemethanol hydrochloride. While this exact compound is not extensively documented in publicly available literature, its constituent functional groups—an aminomethyl group at the 2-position and a hydroxymethyl (methanol) group at the 4-position—suggest its potential as a valuable building block for more complex molecules. The hydrochloride salt form typically enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.
Chemical Structure and Physicochemical Properties
The structure of 2-(aminomethyl)-4-thiazolemethanol hydrochloride combines the core thiazole ring with two key functional groups that are amenable to further chemical modification. The primary amine of the aminomethyl group and the hydroxyl group of the methanol substituent offer reactive sites for derivatization, making this compound a potentially versatile intermediate.
Hypothesized Structure
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IUPAC Name: (2-(aminomethyl)-1,3-thiazol-4-yl)methanol hydrochloride
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Core Scaffold: A 1,3-thiazole ring.
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Substituents:
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An aminomethyl group (-CH₂NH₂) at the C2 position.
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A hydroxymethyl group (-CH₂OH) at the C4 position.
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Salt Form: A hydrochloride salt, likely with the primary amine protonated to form an ammonium chloride salt (-CH₂NH₃⁺Cl⁻).
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for the free base form, C₅H₈N₂OS, and the hydrochloride salt.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source/Method |
| Molecular Formula | C₅H₈N₂OS | C₅H₉ClN₂OS | Calculation |
| Molecular Weight | 144.19 g/mol | 180.65 g/mol | Calculation |
| Topological Polar Surface Area (TPSA) | 78.49 Ų | 78.49 Ų | Prediction |
| Predicted logP | -0.95 | - | Prediction |
| Appearance | Likely an off-white to pale yellow solid | Likely an off-white solid | Analogy to similar compounds[5] |
| Solubility | Soluble in polar organic solvents | Expected to have enhanced water solubility | Chemical Principles |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach would be to first synthesize the 2-aminomethyl-thiazole core and then introduce the hydroxymethyl group at the 4-position, or vice-versa. A method adapted from a patented synthesis of 2-aminomethyl-thiazole hydrochloride provides a strong foundation.[6]
The following diagram outlines a potential synthetic route:
Caption: Proposed synthetic pathway for 2-(aminomethyl)-4-thiazolemethanol hydrochloride.
Causality Behind Experimental Choices:
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Boc Protection: The synthesis starts with Boc-protected glycine amide to shield the primary amine. This protecting group is stable under the conditions of thionation and cyclization but can be easily removed in the final step with acid.[6]
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Thionation: Lawesson's reagent is a standard and effective thionating agent for converting amides to thioamides, a necessary precursor for the Hantzsch thiazole synthesis.[6]
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Hantzsch Thiazole Synthesis: This classic reaction between an α-haloketone (or equivalent, such as 1,3-dichloroacetone) and a thioamide is one of the most reliable methods for forming the thiazole ring.
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Hydroxymethylation: The chloromethyl group introduced via 1,3-dichloroacetone can be converted to a hydroxymethyl group through nucleophilic substitution, for example, via an acetate intermediate followed by hydrolysis.
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Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group using a strong acid, such as HCl in an organic solvent. This simultaneously deprotects the amine and forms the desired hydrochloride salt, aiding in purification and stability.[6][7]
Experimental Protocol: Final Deprotection Step
This protocol describes the final step of the proposed synthesis, which is the removal of the Boc protecting group to yield the target compound.
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Dissolution: Dissolve the intermediate, 2-(N-Boc-aminomethyl)-4-thiazolemethanol (1.0 eq), in a suitable anhydrous solvent such as methanol or 1,4-dioxane (approx. 10 mL per gram of substrate).
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Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or a saturated solution of HCl in methanol, 1.5-2.0 eq) dropwise while stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
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Isolation: If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
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Purification: Wash the collected solid with a cold, non-polar solvent like diethyl ether or hexane to remove organic impurities. The product can be further purified by recrystallization from a suitable solvent system, such as methanol/ethyl acetate, to yield the final 2-(aminomethyl)-4-thiazolemethanol hydrochloride.[8]
Potential Biological and Medicinal Applications
The structural motifs within 2-(aminomethyl)-4-thiazolemethanol hydrochloride suggest its utility as an intermediate in the synthesis of biologically active molecules. The 2-aminothiazole core is present in numerous compounds with demonstrated therapeutic potential.[3][4]
Potential Therapeutic Areas:
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Anticancer Agents: The 2-aminothiazole scaffold is a core component of several kinase inhibitors and other anticancer drugs. The aminomethyl and hydroxymethyl groups on this intermediate could be elaborated to interact with specific residues in enzyme active sites.[2][5]
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Antimicrobial Agents: Thiazole derivatives are well-known for their antibacterial and antifungal activities. This compound could serve as a starting point for novel antibiotics.[4][5]
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Anti-inflammatory Agents: A number of anti-inflammatory compounds incorporate the 2-aminothiazole structure.[1][4]
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Histamine Receptor Agonists/Antagonists: The structural similarity to histamine and related compounds suggests potential activity at histamine receptors, which could be explored for applications in allergies or gastric acid control.[9]
The following diagram illustrates a typical workflow for utilizing a novel chemical intermediate like 2-(aminomethyl)-4-thiazolemethanol hydrochloride in a drug discovery program.
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- 5. chemimpex.com [chemimpex.com]
- 6. CN104370851A - Synthesis method of 2-aminomethyl-thiazole hydrochloride - Google Patents [patents.google.com]
- 7. Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride () for sale [vulcanchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
